N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-7-14(15(21)8-11)19-16(22)9-20-10-18-13-5-3-2-4-12(13)17(20)23/h2-8,10,21H,9H2,1H3,(H,19,22) |
InChI Key |
CPYMDCVAUMZDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Biological Activity
N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 313.32 g/mol. Its structure includes a quinazolinone moiety and a substituted aromatic amine, featuring both hydroxyl and methyl groups that enhance its solubility and reactivity.
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : 2-hydroxy-4-methylphenylamine and 4-oxoquinazolin-3(4H)-one.
- Conditions : The reaction is usually carried out in the presence of acetic anhydride under reflux conditions to facilitate the formation of the acetamide linkage.
Biological Activities
This compound exhibits several notable biological activities:
1. Anti-inflammatory Properties
- Research indicates that derivatives of quinazolinone can inhibit pathways involved in inflammation, making this compound a candidate for treating inflammatory diseases.
2. Anticancer Activity
- The compound has shown promise in inhibiting specific cancer cell lines, suggesting potential therapeutic applications in oncology. Studies have documented its ability to suppress tumor growth by interfering with cellular pathways associated with cancer progression.
3. Enzyme Inhibition
- This compound has been reported to inhibit various enzymes involved in disease processes, which may contribute to its anti-inflammatory and anticancer effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Docking Studies : Computational studies suggest effective binding to target proteins involved in inflammation and tumor growth pathways, correlating with observed biological activities.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Scientific Research Applications
Biological Activities
N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibits a range of biological activities, making it a subject of interest in drug development:
- Anticancer Activity : The compound has shown significant potential as an anticancer agent. Studies indicate that quinazolinone derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of the hydroxyl group may enhance its interaction with biological targets involved in cancer progression.
- Antimicrobial Properties : Quinazolinones are known for their antimicrobial effects, including antibacterial and antifungal activities. This compound may exhibit similar properties, contributing to its potential use in treating infections.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.
Case Studies and Research Findings
Numerous studies have investigated the applications of this compound and related compounds:
Case Study 1: Anticancer Evaluation
A study focused on the synthesis and biological evaluation of quinazolinone derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives showed percent growth inhibition (PGI) ranging from 51% to 86% against different tumor types, highlighting the potential of these compounds as anticancer agents .
Case Study 2: Antimicrobial Activity
Research on quinazolinone derivatives indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested for minimum inhibitory concentration (MIC), with some derivatives showing MIC values as low as 6.25 µg/ml against specific pathogens, suggesting their potential as new antimicrobial agents .
Comparative Analysis of Quinazolinone Derivatives
The following table summarizes key features and biological activities of selected quinazolinone derivatives, including this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Hydroxy group on phenyl ring | Anticancer, antimicrobial | Enhanced solubility |
| N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | Chloro substitution | Antimicrobial | Potential for increased efficacy |
| N-(pyridin-3-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | Pyridine substitution | Anticancer | Different electronic properties |
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. In studies of analogous compounds, potassium persulfate (K₂S₂O₈) in alkaline media converts phenolic -OH to quinone structures, enhancing electrophilicity for subsequent reactions .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Phenolic -OH oxidation | K₂S₂O₈ (1.2 eq), NaOH (0.1 M), 60°C, 4h | Quinone-modified quinazolinone-acetamide | 58% |
Electrophilic Aromatic Substitution
The electron-rich aromatic rings participate in halogenation and nitration. Bromine (Br₂) in acetic acid selectively substitutes at the para position of the hydroxy-methylphenyl group :
| Reaction | Reagents | Position | Product Characterization |
|---|---|---|---|
| Bromination | Br₂ (1 eq), CH₃COOH, 25°C, 2h | C-5 of phenyl | Confirmed via ¹H-NMR (δ 7.42 ppm, singlet) |
Reduction of Quinazolinone Core
The 4-oxoquinazolin-3(4H)-yl moiety is reduced to dihydroquinazoline using sodium borohydride (NaBH₄) in ethanol :
| Reaction | Conditions | Key Spectral Data |
|---|---|---|
| Quinazolinone reduction | NaBH₄ (3 eq), EtOH, reflux, 6h | ¹³C-NMR: C=O (167 ppm → C-OH at 72 ppm) |
Hydrolysis of Acetamide Group
Acid-catalyzed hydrolysis cleaves the acetamide bond, yielding a carboxylic acid derivative. This reaction is critical for prodrug activation :
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acetamide hydrolysis | HCl (6M), 100°C, 8h | 2-(4-Oxoquinazolin-3-yl)acetic acid | Enhanced solubility |
Condensation with Amines
The acetamide’s carbonyl group reacts with primary amines (e.g., benzylamine) to form Schiff bases, a key step in designing enzyme inhibitors :
| Reaction | Conditions | Product Activity |
|---|---|---|
| Schiff base formation | Benzylamine (1.5 eq), EtOH, Δ, 12h | Tyrosinase inhibition (IC₅₀ = 19 µM) |
Sulfonation and Thioether Formation
Reaction with sulfonyl chlorides introduces sulfonate groups, while sodium sulfide (Na₂S) facilitates thioether linkages at the quinazolinone C-2 position :
| Reaction | Reagents | Biological Outcome |
|---|---|---|
| Sulfonation | ClSO₃H, pyridine, 0°C, 1h | Improved hydrophilicity (LogP reduced by 1.2) |
| Thioether synthesis | Na₂S, DMF, 80°C, 3h | Enhanced antitumor activity (EC₅₀ = 4.7 µM) |
Metal Complexation
The phenolic -OH and quinazolinone carbonyl act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with antioxidant properties :
| Metal | Ligand Ratio | Antioxidant Activity (DPPH assay, IC₅₀) |
|---|---|---|
| Cu²⁺ | 1:2 | 12.4 µM |
| Zn²⁺ | 1:1 | 18.9 µM |
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition at the quinazolinone’s C=N bond, forming dimeric structures :
| Reaction | Conditions | Product Stability |
|---|---|---|
| Photodimerization | UV light, MeOH, 24h | Stable up to 300°C (DSC analysis) |
This compound’s versatility in oxidation, substitution, and coordination chemistry underscores its value in medicinal chemistry. Systematic modifications of its core structure enable fine-tuning of pharmacokinetic and pharmacodynamic properties, as validated by enzyme inhibition and cytotoxicity assays .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Quinazolinone Derivatives
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points (e.g., 325–328°C for nitro-substituted derivatives ), likely due to enhanced intermolecular interactions. Hydroxyl and methoxy groups improve solubility and bioavailability, as seen in the target compound and N-(4-methoxyphenyl) analogs .
- Synthetic Yields : Yields vary widely (29.5–83% ), influenced by reaction conditions. The target compound’s moderate yield (38%) reflects challenges in optimizing hydroxylated phenyl group incorporation .
Key Observations :
- Antiviral Potential: The target compound’s 2-hydroxy-4-methylphenyl group may enhance binding to SARS-CoV-2 3CL protease active sites, analogous to hydroxylated coumarins in antioxidant studies .
- Antioxidant vs. Antimicrobial Activity : Benzodioxol-substituted derivatives exhibit potent antioxidant activity (EC₅₀ ~20 µM ), while chloro-substituted analogs show stronger antimicrobial and anticancer effects (GI₅₀ 1.5–5 µM ).
- Structural Determinants: Piperazine-linked derivatives (e.g., InhA inhibitors ) highlight the role of nitrogen-rich moieties in targeting bacterial enzymes, contrasting with styryl-substituted quinazolinones optimized for eukaryotic cell targeting .
Structure-Activity Relationship (SAR) Trends
Hydroxyl Groups : Hydroxyl substituents (e.g., 2-hydroxy in the target compound and 5-chloro-2-hydroxy ) correlate with enhanced polar interactions in enzyme binding, critical for antiviral and antioxidant activities.
Halogenation : Chloro and bromo substituents (e.g., 4-chlorophenyl , 3-bromostyryl ) improve lipophilicity and membrane penetration, favoring anticancer activity.
Methoxy Groups : Methoxy-substituted derivatives (e.g., 4-methoxyphenyl ) balance solubility and metabolic stability, making them candidates for oral bioavailability.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, This compound (4d) was prepared with a 38% yield by reacting a quinazolinone precursor with a substituted phenylacetamide under reflux conditions . Optimization strategies include adjusting molar ratios (e.g., 1:6.4 for styryl derivatives) and extending reaction times (e.g., 18–43 hours for similar compounds) to improve yield .
Q. How are spectroscopic techniques (e.g., NMR, MS) utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyls (δ ~165–170 ppm). For example, the 1H NMR of 4d confirmed the presence of a hydroxy-methylphenyl group via a singlet at δ 2.14 ppm (CH3) and broad hydroxy proton signals .
- EI-MS/HRMS : Molecular ion peaks (e.g., m/z 455.19 [M+] for styryl derivatives) validate molecular weight and fragmentation patterns .
Q. What are the standard protocols for evaluating the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- HPLC : Retention time and peak symmetry are used to assess purity (>95% for most derivatives) .
- Thermal Stability : Melting points (e.g., 242–244°C for 4d) and thermogravimetric analysis (TGA) ensure stability during storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of This compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) on the styryl moiety (as in compounds 11r and 11s) improve anticancer activity by enhancing electrophilicity .
- Hydrophobic Interactions : Increasing lipophilicity (e.g., via methoxy or benzodioxole groups) enhances membrane permeability, as seen in derivatives with improved COX-2 inhibition .
Q. What experimental strategies resolve contradictions in biological activity data across different studies (e.g., varying IC50 values for similar derivatives)?
- Methodological Answer :
- Dose-Response Validation : Repetition of assays (e.g., MTT for cytotoxicity) under standardized conditions minimizes variability .
- Target Selectivity Profiling : Use kinase panels or proteomic screens to identify off-target effects. For example, compound 4d’s selectivity for SARS-CoV-2 3CL protease was confirmed via enzymatic inhibition assays .
Q. How can computational methods (e.g., molecular docking, QSAR) predict the binding mechanisms of this compound to therapeutic targets?
- Methodological Answer :
- Docking Studies : Align the compound with target active sites (e.g., COX-2 or InhA) using software like AutoDock. For instance, a derivative showed hydrogen bonding with COX-2’s Tyr385 and Ser530 .
- QSAR Models : Correlate descriptors (e.g., logP, polar surface area) with bioactivity to prioritize derivatives for synthesis .
Q. What in vitro and in vivo models are appropriate for assessing the anti-inflammatory or anticancer potential of this compound?
- Methodological Answer :
- In Vitro :
- Carrageenan-induced edema : Measure paw swelling reduction in rats for anti-inflammatory activity .
- Cell migration assays : Evaluate anticancer potential via Boyden chamber or wound-healing assays .
- In Vivo :
- Xenograft models : Monitor tumor volume suppression in mice implanted with cancer cells .
Q. How can synthetic byproducts or degradation products be characterized to ensure reproducibility in pharmacological studies?
- Methodological Answer :
- LC-MS/MS : Identify impurities using high-resolution mass spectrometry. For example, hydrazine byproducts in quinazolinone synthesis were traced via m/z shifts .
- Stability Testing : Accelerated degradation studies under acidic/alkaline conditions reveal major degradation pathways .
Tables of Key Data
Table 1 : Representative Synthetic Parameters for Quinazolinone Derivatives
| Compound | Molar Ratio | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 4d | 1:1.2 | 18 | 38 | 242–244 | |
| 11m | 1:6.4 | 18 | 29.5 | 314–317 | |
| 11r | 1:1.5 | 22 | 47.9 | 325–328 |
Table 2 : Bioactivity Data for Related Compounds
| Compound | Target | IC50/EC50 (μM) | Key Mechanism | Reference |
|---|---|---|---|---|
| 4d | SARS-CoV-2 3CL | 116.73* | Protease inhibition | |
| 11s | Cancer cells | 8.2 | Apoptosis induction | |
| COX-2 inhibitor | COX-2 | 0.89 | Selective binding to Tyr385 |
*IC50 values depend on assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
